molecular formula C17H25NO6 B4003049 1-[3-(4-Ethoxyphenoxy)propyl]pyrrolidine;oxalic acid

1-[3-(4-Ethoxyphenoxy)propyl]pyrrolidine;oxalic acid

Cat. No.: B4003049
M. Wt: 339.4 g/mol
InChI Key: IEHUIMPFPLTBRY-UHFFFAOYSA-N
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Description

1-[3-(4-Ethoxyphenoxy)propyl]pyrrolidine;oxalic acid is a compound that features a pyrrolidine ring substituted with a 3-(4-ethoxyphenoxy)propyl group and is paired with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-ethoxyphenoxy)propyl]pyrrolidine typically involves the reaction of 4-ethoxyphenol with 3-chloropropylamine to form 3-(4-ethoxyphenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Ethoxyphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3-(4-Ethoxyphenoxy)propyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-ethoxyphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxyphenoxy group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    4-Ethoxyphenol: An aromatic compound with an ethoxy group.

    3-Chloropropylamine: An amine with a chloropropyl group

Uniqueness

1-[3-(4-Ethoxyphenoxy)propyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the ethoxyphenoxy group. This combination imparts specific chemical and biological properties that are not present in the individual components. The presence of oxalic acid further enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

1-[3-(4-ethoxyphenoxy)propyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-2-17-14-6-8-15(9-7-14)18-13-5-12-16-10-3-4-11-16;3-1(4)2(5)6/h6-9H,2-5,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHUIMPFPLTBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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